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Executive Summary
3-Chloro-4-hydroxy-5-nitrobenzonitrile (CAS 1689-88-9) is a tri-substituted benzene

derivative characterized by its high acidity and lipophilicity. Structurally, it is the chloro-analog of

Nitroxynil, a well-established anthelmintic agent. Due to the synergistic electron-withdrawing

effects of the nitrile (-CN), nitro (-NO2), and chloro (-Cl) groups on the phenolic hydroxyl, this

compound acts as a potent protonophore, capable of uncoupling oxidative phosphorylation in

mitochondria.

In drug discovery, it serves as a critical scaffold for Structure-Activity Relationship (SAR)

studies targeting anthelmintic activity and as a versatile intermediate for synthesizing fused

heterocycles via reduction of the nitro group.
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Chemical Profile & Physicochemical Properties[1][2]
[3][4][5][6][7][8]
The pharmacological potential of CAS 1689-88-9 is dictated by its physicochemical

parameters, specifically its pKa and lipophilicity (LogP). The presence of three electron-

withdrawing groups (EWGs) dramatically increases the acidity of the phenol, allowing it to exist

as a lipophilic anion at physiological pH.

Table 1: Physicochemical Data
Property Value Context/Notes

CAS Number 1689-88-9

Molecular Formula C₇H₃ClN₂O₃

Molecular Weight 198.56 g/mol

Appearance Yellow crystalline solid Typical of nitrophenols

Melting Point 145–148 °C Dependent on purity/solvent

Predicted pKa ~4.5 – 5.2
High acidity due to -NO₂ and -

CN ortho/para to -OH

LogP (Octanol/Water) ~2.2 – 2.5
Lipophilic enough to cross

membranes

H-Bond Donors 1 Phenolic -OH

H-Bond Acceptors 4 -CN, -NO₂, -OH

Synthesis Protocol: Regioselective Nitration
Objective: Synthesize 3-Chloro-4-hydroxy-5-nitrobenzonitrile from 3-chloro-4-

hydroxybenzonitrile via electrophilic aromatic substitution.

Retrosynthetic Analysis
The synthesis relies on the directing effects of the substituents. The hydroxyl group (-OH) is a

strong ortho/para activator, while the nitrile (-CN) is a meta director. The chlorine is a weak
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deactivator but ortho/para directing.

Target Position (C5): Ortho to the -OH group.

Reagents: Mixed acid (HNO₃/H₂SO₄) or Nitric acid in Acetic Acid.

Step-by-Step Methodology
Note: This protocol assumes standard laboratory safety equipment (fume hood, PPE) due to

the handling of strong acids and nitriles.

Reagents:

Starting Material: 3-Chloro-4-hydroxybenzonitrile (CAS 2315-81-3)[1]

Solvent: Glacial Acetic Acid (AcOH)

Nitrating Agent: Fuming Nitric Acid (HNO₃)

Workflow:

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and thermometer,

dissolve 10 mmol of 3-chloro-4-hydroxybenzonitrile in 15 mL of glacial acetic acid.

Temperature Control: Cool the solution to 0–5 °C using an ice-water bath. Critical:

Controlling temperature prevents dinitration or hydrolysis of the nitrile group.

Addition: Dropwise add 1.1 equivalents of fuming HNO₃ over 20 minutes. Maintain internal

temperature below 10 °C.

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours.

The solution will turn from colorless to yellow/orange.

Monitoring (Self-Validation): Spot the reaction mixture on a TLC plate (Eluent: 30% EtOAc in

Hexanes). The product will appear as a distinct yellow spot with a lower Rf value than the

starting material due to increased polarity and acidity.
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Quenching: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring.

The product should precipitate as a yellow solid.

Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 20 mL) to remove

residual acid.

Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel column

chromatography if high purity (>98%) is required.
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Caption: Figure 1. Regioselective nitration pathway. The hydroxyl group directs the nitro group

to the C5 position.

Mechanism of Action: Mitochondrial Uncoupling
This compound belongs to the class of protonophores. Its biological activity—and toxicity—

stems from its ability to disrupt the mitochondrial proton gradient (ΔpH), which drives ATP

synthesis.

The Proton Shuttle Cycle
Entry: The neutral, protonated form of the molecule (Ph-OH) is lipophilic. It diffuses passively

across the Outer Mitochondrial Membrane (OMM) and Inner Mitochondrial Membrane (IMM)

into the matrix.

Deprotonation: The mitochondrial matrix has a higher pH (alkaline) compared to the

intermembrane space. Inside the matrix, the phenol deprotonates (Ph-OH → Ph-O⁻ + H⁺).
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Anion Efflux: The resulting phenolate anion is charge-delocalized (stabilized by the -NO₂ and

-CN groups), allowing it to remain lipophilic enough to move back across the IMM to the

intermembrane space, driven by the membrane potential (ΔΨ).

Reprotonation: In the acidic intermembrane space, the anion picks up a proton, reforming

the neutral molecule.

Result: This cycle futilely transports protons into the matrix, dissipating the electrochemical

gradient as heat rather than ATP production.

Mechanism Diagram
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Caption: Figure 2. Protonophore cycle. The compound shuttles protons across the inner

mitochondrial membrane, bypassing ATP synthase.

Applications in Drug Development[1][5][7][12][13]
Anthelmintic SAR Studies
Researchers utilize CAS 1689-88-9 to map the pharmacophore of fasciolicides (drugs against

liver flukes).

Reference Compound: Nitroxynil (3-iodo-4-hydroxy-5-nitrobenzonitrile).

Substitution Logic: Replacing the Iodine (in Nitroxynil) with Chlorine (in CAS 1689-88-9)

alters the lipophilicity and steric bulk without changing the electronic environment

significantly. This allows scientists to determine if the bulky iodine is necessary for receptor

binding or if the activity is purely driven by the uncoupling mechanism.

Synthetic Scaffold
The compound is a "privileged structure" for generating benzoxazoles and benzimidazoles.

Reduction: The nitro group (-NO₂) can be reduced to an amine (-NH₂) using Fe/HCl or

H₂/Pd-C.

Cyclization: The resulting ortho-amino-phenol derivative reacts with aldehydes or carboxylic

acids to form benzoxazoles, which are key motifs in anticancer and antimicrobial research.

Safety & Handling (E-E-A-T)
Hazard Class: Acute Toxin & Irritant.

H301: Toxic if swallowed (Uncoupling agent).

H315/H319: Causes skin and serious eye irritation.[2][3]

Handling Protocol:

No Dust: Handle as a solution whenever possible to avoid inhaling dust.
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Waste: Do not dispose of down the drain. Nitriles and nitro-compounds require specific

incineration protocols to prevent the formation of toxic byproducts (NOx, HCN).

First Aid: In case of exposure, immediate supportive care is required. Note that standard

oxygen therapy may be insufficient for metabolic uncoupling; cooling measures may be

needed if hyperthermia occurs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: 3-Chloro-4-hydroxy-5-
nitrobenzonitrile (CAS 1689-88-9)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169153/docs#technical-monograph-3-chloro-4-
hydroxy-5-nitrobenzonitrile-cas-1689-88-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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